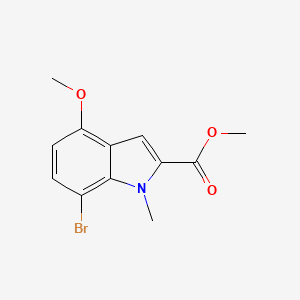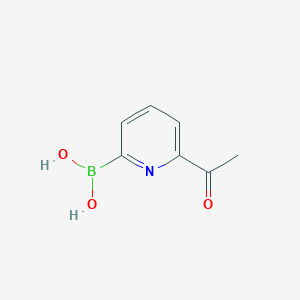
(6-Acetylpyridin-2-yl)boronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(6-Acetylpyridin-2-yl)boronic acid is an organoboron compound that features a boronic acid group attached to a pyridine ring with an acetyl substituent at the 6-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (6-Acetylpyridin-2-yl)boronic acid typically involves the following steps:
Halogen-Metal Exchange and Borylation:
Palladium-Catalyzed Cross-Coupling: Another common method is the palladium-catalyzed cross-coupling of halopyridines with tetraalkoxydiborane or dialkoxyhydroborane.
Directed Ortho-Metallation (DoM) and Borylation: This approach involves the metallation of the pyridine ring at the ortho position relative to the acetyl group, followed by borylation.
Industrial Production Methods
Industrial production of this compound often employs scalable versions of the above synthetic routes, with optimizations for yield, purity, and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency of these processes.
化学反応の分析
Types of Reactions
(6-Acetylpyridin-2-yl)boronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.
Chan-Lam Coupling: This reaction couples the boronic acid with amines or alcohols in the presence of a copper catalyst to form carbon-nitrogen or carbon-oxygen bonds.
Oxidation and Reduction: The boronic acid group can be oxidized to form boronic esters or reduced to form boranes.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Copper Catalysts: Used in Chan-Lam coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Reducing Agents: Such as sodium borohydride for reduction reactions.
Major Products
Biaryl Compounds: Formed from Suzuki-Miyaura coupling.
Amines and Alcohols: Formed from Chan-Lam coupling.
Boronic Esters and Boranes: Formed from oxidation and reduction reactions.
科学的研究の応用
(6-Acetylpyridin-2-yl)boronic acid has a wide range of applications in scientific research:
作用機序
The mechanism of action of (6-Acetylpyridin-2-yl)boronic acid involves its ability to form reversible covalent bonds with biological targets, such as enzymes and proteins. The boronic acid group can interact with diols and other nucleophiles, leading to the inhibition of enzyme activity or modulation of protein function . This interaction is often exploited in the design of enzyme inhibitors and other bioactive molecules.
類似化合物との比較
Similar Compounds
(2-Pyridinyl)boronic Acid: Lacks the acetyl group at the 6-position, resulting in different reactivity and applications.
(4-Acetylpyridin-2-yl)boronic Acid: Has the acetyl group at the 4-position, leading to variations in chemical behavior and biological activity.
Phenylboronic Acid: A simpler boronic acid without the pyridine ring, used in different contexts in organic synthesis.
Uniqueness
(6-Acetylpyridin-2-yl)boronic acid is unique due to the presence of both the acetyl and boronic acid groups on the pyridine ring, which imparts distinct reactivity and functional properties. This combination allows for versatile applications in various fields, making it a valuable compound in scientific research and industrial processes.
特性
分子式 |
C7H8BNO3 |
|---|---|
分子量 |
164.96 g/mol |
IUPAC名 |
(6-acetylpyridin-2-yl)boronic acid |
InChI |
InChI=1S/C7H8BNO3/c1-5(10)6-3-2-4-7(9-6)8(11)12/h2-4,11-12H,1H3 |
InChIキー |
UDFPRNLNRGKSLO-UHFFFAOYSA-N |
正規SMILES |
B(C1=NC(=CC=C1)C(=O)C)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


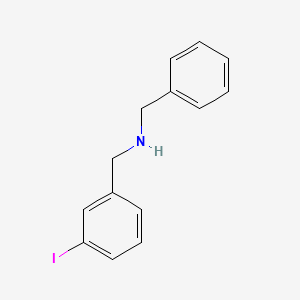
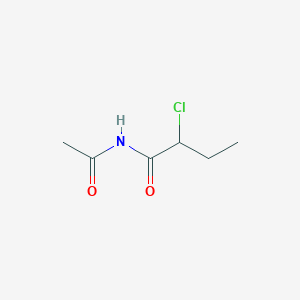
![N-propan-2-yl-2-(1H-pyrrolo[2,3-b]pyridin-4-ylamino)benzamide](/img/structure/B13891852.png)

![6-Bromo-3-(trifluoromethyl)-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one](/img/structure/B13891862.png)

![4H-1-Benzopyran-4-one, 5,7-dihydroxy-2-[4-[(1R,2S)-2-hydroxy-2-(4-hydroxy-3-methoxyphenyl)-1-(hydroxymethyl)ethoxy]-3,5-dimethoxyphenyl]-](/img/structure/B13891879.png)
![ethyl (1R,2S,5S)-3,8-diazabicyclo[3.2.1]octane-2-carboxylate;dihydrochloride](/img/structure/B13891883.png)
![2-[(2-Bromo-3-methoxyphenoxy)methyl]pyrazine](/img/structure/B13891891.png)
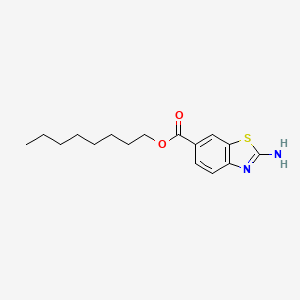
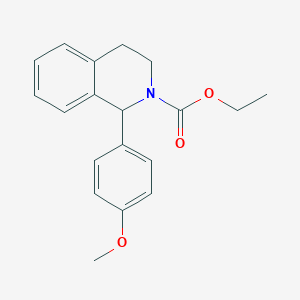
![3,3-Difluoro-1,2,3a,4,6,6a-hexahydropyrrolo[3,2-b]pyrrol-5-one](/img/structure/B13891913.png)
![Tert-butyl 4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-(6-nitrobenzotriazol-1-yl)-5-sulfanylidenepentanoate](/img/structure/B13891919.png)
